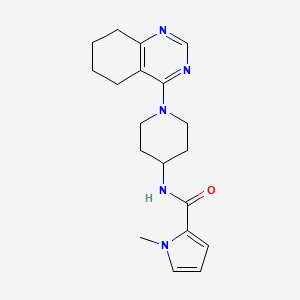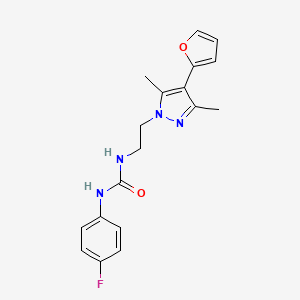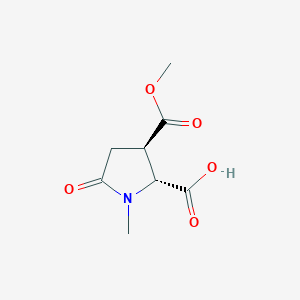![molecular formula C15H14FN5O2S B2658178 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1903777-09-2](/img/structure/B2658178.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a triazine ring attached to a thiazole ring via an ethyl linker. The triazine ring is substituted with a fluoro group and an oxo group .Chemical Reactions Analysis
Triazines and thiazoles are both heterocyclic compounds that can participate in a variety of chemical reactions. Triazines, for example, can undergo reactions with nucleophiles at the carbon atoms of the ring . Thiazoles can act as ligands in coordination chemistry and can also participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a fluoro group could affect the compound’s reactivity and the polarity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The microwave-assisted synthesis of hybrid molecules, including derivatives with similar structural motifs, has been investigated for their antimicrobial, antilipase, and antiurease activities. Compounds were obtained by several steps, starting from basic chemical structures and undergoing reactions like the Mannich reaction to produce cephalosporanic and penicillanic acid derivatives. These compounds exhibited varying degrees of biological activity, indicating their potential for further pharmaceutical development and chemical study (Başoğlu et al., 2013).
Biological Activities
The synthesis of novel compounds with potential antimicrobial activity showcases the research direction toward creating new therapeutic agents. For instance, novel N-aryl-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antibacterial activity against various bacterial species. Some compounds demonstrated significant antimicrobial potential, highlighting the importance of structural variation in developing new antimicrobials (Babu et al., 2015).
Optical Properties and Applications
Investigations into the optical properties of molecules, like two-photon-absorbing octupolar molecules with s-triazine cores, reveal applications in materials science and photophysics. These studies involve the synthesis of complex molecules and the examination of their linear and nonlinear optical properties, demonstrating their potential for use in photonic devices and as materials for optical data storage (Xu et al., 2007).
Antiviral and Antitumor Activities
The exploration of compounds for antiviral and antitumor activities continues to be a significant area of research. For example, certain carboxamide derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, offering a pathway to novel cancer treatments. The synthesis and structural analysis of these compounds provide a foundation for understanding their mechanism of action and potential therapeutic applications (Liu et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-8-13(24-9(2)18-8)14(22)17-5-6-21-15(23)11-7-10(16)3-4-12(11)19-20-21/h3-4,7H,5-6H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYJTQIEVFKIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2658095.png)



![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)


![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)
![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2658107.png)
![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)


![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2658115.png)
